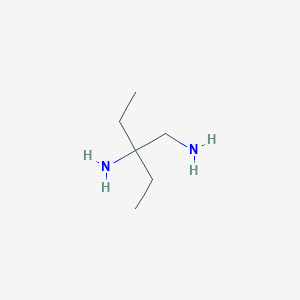

3-(Aminomethyl)pentan-3-amine

Vue d'ensemble

Description

3-(Aminomethyl)pentan-3-amine is a chemical compound that is of interest for producing soluble imides and imines . It is a colorless liquid .

Molecular Structure Analysis

The molecular structure of 3-(Aminomethyl)pentan-3-amine is represented by the formula C6H16N2 . The InChI code for this compound is 1S/C6H16N2/c1-3-6(8,4-2)5-7/h3-5,7-8H2,1-2H3 .Chemical Reactions Analysis

Amines, including 3-(Aminomethyl)pentan-3-amine, can act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions . Amines can also react with acids to form salts soluble in water .Physical And Chemical Properties Analysis

3-(Aminomethyl)pentan-3-amine is a colorless liquid . It has a molecular weight of 116.21 . The storage temperature is room temperature .Applications De Recherche Scientifique

Synthesis of Bicyclo[1.1.1]pentan-1-amines

Bicyclo[1.1.1]pentanes are valuable bioisosteres used in drug design, effectively mimicking the properties of aromatic rings and alkynes. The aminoalkylation of [1.1.1]propellane, involving sequential addition of magnesium amides and alkyl electrophiles, represents a novel method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines. This methodology allows for the efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, offering a streamlined approach to constructing important building blocks for medicinal chemistry (Hughes et al., 2019).

Non-Aqueous Synthesis of Water Soluble Amino Derivatives

The development of a nonaqueous process to synthesize 3-amino-pentan-1,5-diol from dimethyl acetone-1,3-dicarboxylate has been reported. This process employs a telescoped sequence of reductive amination and other steps, achieving an overall yield of 89% and high purity. The technique's efficiency highlights the potential of 3-(Aminomethyl)pentan-3-amine derivatives in various applications, including those requiring water solubility for bioactivity or material processing (Rawalpally et al., 2009).

Catalytic Dehydration of Amino Alcohols

The catalytic dehydration of 5-amino-1-pentanol over rare earth oxides (REOs) to produce 4-penten-1-amine demonstrates the catalytic prowess of REOs in facilitating transformations relevant to the production of unsaturated amines. This reaction showcases the application of 3-(Aminomethyl)pentan-3-amine derivatives in synthesizing compounds with potential industrial and pharmaceutical relevance (Ohta et al., 2016).

Radical Carboamination of [1.1.1]Propellane

An innovative method involving radical multicomponent carboamination of [1.1.1]propellane has been developed to synthesize multifunctionalized bicyclo[1.1.1]pentane (BCP) derivatives, including 3-substituted BCP-amines. This process, marked by mild conditions and gram-scale synthetic capability, expands the toolbox for accessing multifunctionalized BCP derivatives, which are of interest for their bioisosteric properties and potential in drug discovery (Kanazawa et al., 2017).

Safety and Hazards

The compound is classified as dangerous, with hazard statements H227, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate rinsing with water is recommended .

Mécanisme D'action

Target of Action

This compound is a primary aliphatic amine , and such compounds are generally known to interact with various biological targets, including enzymes and receptors.

Mode of Action

The exact mode of action of 3-(Aminomethyl)pentan-3-amine is not well-documented. As a primary aliphatic amine, it may interact with its targets through mechanisms common to amines, such as forming hydrogen bonds or ionic interactions. The compound’s interaction with its targets could lead to changes in the target’s function, which could have downstream effects on cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by 3-(Aminomethyl)pentan-3-amine are not clearly defined in the available literature. As a primary aliphatic amine, it could potentially be involved in various biochemical reactions, such as transamination or decarboxylation. The exact pathways and their downstream effects would depend on the compound’s specific targets .

Pharmacokinetics

As a small, polar molecule, it is expected to have good solubility in water . This could potentially influence its absorption and distribution in the body.

Result of Action

The molecular and cellular effects of 3-(Aminomethyl)pentan-3-amine’s action are not well-documented. Given its chemical structure, it could potentially participate in various biochemical reactions and influence cellular processes. The specific effects would depend on the compound’s targets and mode of action .

Action Environment

The action, efficacy, and stability of 3-(Aminomethyl)pentan-3-amine could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the compound’s stability and its interactions with targets . Additionally, the presence of other molecules could influence its action, either by competing for the same targets or by modifying the targets or the compound itself.

Propriétés

IUPAC Name |

2-ethylbutane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-3-6(8,4-2)5-7/h3-5,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVZPXKGMHIJPET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)pentan-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-Imidazo[4,5-c]pyridin-2-one, 1-(cyclopropylmethyl)-1,3-dihydro-](/img/structure/B3263841.png)

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(5-nitro-1,2-benzoxazol-3-yl)carbamate](/img/structure/B3263843.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3263880.png)

amine](/img/structure/B3263896.png)

amine](/img/structure/B3263897.png)